

# Ampreloxetine's Engagement with the Norepinephrine Transporter: A Technical Overview

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An In-depth Guide for Researchers and Drug Development Professionals

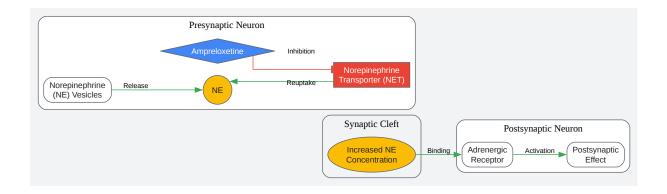
### Introduction

Ampreloxetine (formerly TD-9855) is a novel, selective norepinephrine reuptake inhibitor (NRI) under investigation for the treatment of symptomatic neurogenic orthostatic hypotension (nOH). [1][2] Its therapeutic rationale is centered on the potentiation of residual sympathetic tone by blocking the norepinephrine transporter (NET), thereby increasing synaptic norepinephrine levels.[1][3] This document provides a detailed technical guide on the quantitative assessment of ampreloxetine's effect on NET occupancy, drawing from key preclinical and clinical studies.

# **Core Mechanism of Action**

Ampreloxetine functions by selectively binding to the norepinephrine transporter, inhibiting the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[3] This action leads to an increased concentration and prolonged effect of norepinephrine in the synapse, enhancing noradrenergic signaling.[3] In conditions like nOH, where there is impaired release of norepinephrine, ampreloxetine's ability to amplify the effect of remaining norepinephrine can help to improve vascular tone and mitigate blood pressure drops upon standing.[3][4]





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Figure 1: Mechanism of Action of **Ampreloxetine** at the Noradrenergic Synapse.

# **Quantitative Analysis of NET Occupancy**

The relationship between **ampreloxetine** plasma concentration and brain NET occupancy has been quantified in humans using positron emission tomography (PET).

# **In Vitro Binding Affinity**

Preclinical studies have established the binding affinity of **ampreloxetine** for human and rat norepinephrine and serotonin transporters.



Transporter	Species	Ki (nM)
NET	Human	0.8
SERT	Human	8.0
NET	Rat	1.2
SERT	Rat	12.0

Table 1: In Vitro Binding

Affinities (Ki) of Ampreloxetine.

# **Human PET Study Data**

A Phase 1, open-label, single-dose PET study was conducted in healthy male volunteers to evaluate NET and SERT occupancy.

Oral Dose (mg)	Ampreloxetine Plasma Concentration (ng/mL)	Mean NET Occupancy (%)	Mean SERT Occupancy (%)
4	-	>75% (projected steady state)	<50% (projected steady state)
10	-	>75%	<50%
20	6.8	-	25 (± 8)

Table 2:

Ampreloxetine Dose,

Plasma

Concentration, and

Transporter

Occupancy.

The relationship between **ampreloxetine** plasma concentration and NET occupancy was characterized by an Emax model. An **ampreloxetine** plasma concentration of 1.2 ng/mL (95% CI 0.76–1.7 ng/mL) was predicted to result in 50% occupancy of brain NET.[5]



# **Experimental Protocols**In Vitro Binding Affinity Assay

Objective: To determine the in vitro binding affinity (Ki) of **ampreloxetine** for the human and rat norepinephrine (NET) and serotonin (SERT) transporters.

#### Methodology:

- Cell Lines: HEK-293 cells stably expressing either the human or rat NET or SERT were used.
- Radioligand: [3H]Nisoxetine for NET and [3H]Citalopram for SERT were used as the radioligands.
- Assay Procedure:
  - Cell membranes were prepared from the respective cell lines.
  - Membranes were incubated with a fixed concentration of the radioligand and varying concentrations of ampreloxetine.
  - Non-specific binding was determined in the presence of a high concentration of a known inhibitor (e.g., desipramine for NET, imipramine for SERT).
  - After incubation, the membranes were harvested by rapid filtration, and the bound radioactivity was quantified using liquid scintillation counting.
- Data Analysis:
  - The IC50 (concentration of ampreloxetine that inhibits 50% of specific radioligand binding) was determined by non-linear regression analysis of the competition binding data.
  - The Ki was calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

# **Human PET Imaging for NET Occupancy**



Objective: To quantify the occupancy of the norepinephrine transporter (NET) in the human brain by **ampreloxetine** using PET.

#### Methodology:

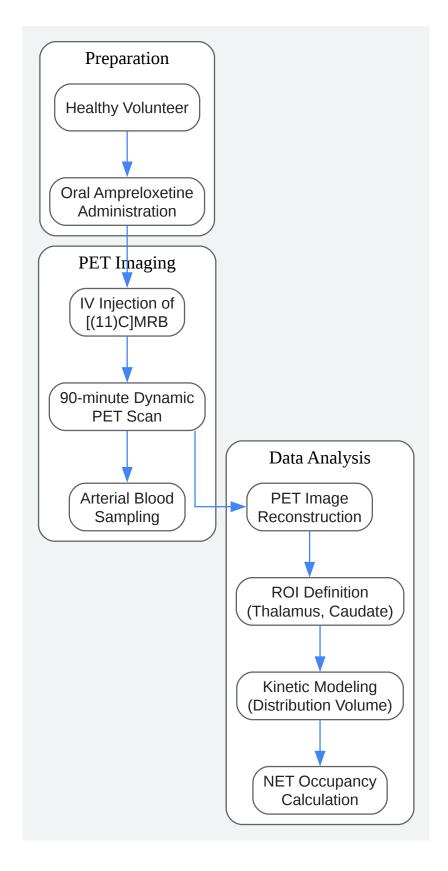
- Study Population: Healthy male volunteers.
- Radioligand: [(11)C]-(S,S)-methylreboxetine ([11C]MRB), a selective PET radioligand for NET.[6]
- PET Scanner: A high-resolution PET scanner (e.g., HRRT) is typically used for such studies.
- Study Design: A single-dose, open-label design was employed. Each subject underwent a baseline PET scan without **ampreloxetine** and a subsequent PET scan at a specified time after a single oral dose of **ampreloxetine** (4, 10, or 20 mg).
- Imaging Protocol:
  - A transmission scan for attenuation correction was performed before the emission scan.
  - A bolus injection of [(11)C]MRB was administered intravenously.
  - Dynamic 3D PET data were acquired for 90 minutes.
  - Arterial blood samples were collected throughout the scan to measure the concentration of the radioligand in plasma and its metabolites.

#### Data Analysis:

- Regions of interest (ROIs) were defined on co-registered magnetic resonance images (MRIs), including the thalamus (high NET density) and caudate nucleus (low NET density, used as a reference region).
- The distribution volume (DV) of [(11)C]MRB in each ROI was calculated using a kinetic model (e.g., Logan graphical analysis).
- The binding potential (BPND) was calculated as (DVtarget DVreference) / DVreference.



NET occupancy was calculated as: Occupancy (%) = 100 \* (BPND,baseline - BPND,post-dose) / BPND,baseline.



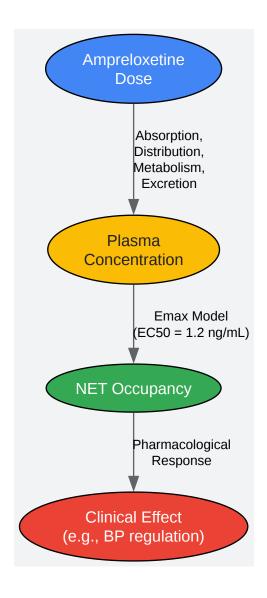


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Figure 2: Experimental Workflow for Human NET Occupancy PET Study.

# Logical Relationship of Pharmacokinetics and Pharmacodynamics

The relationship between **ampreloxetine**'s pharmacokinetics (plasma concentration) and its pharmacodynamics (NET occupancy) is crucial for dose selection and predicting therapeutic effects.



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